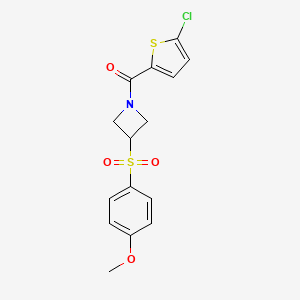
(5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14ClNO4S2 and its molecular weight is 371.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The molecular structure of the compound can be represented by the following formula:
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a series of azetidinones were synthesized and tested against various bacterial strains, showing potent activity against pathogens like Staphylococcus aureus and Candida albicans . The presence of the sulfonamide group in our compound is particularly noteworthy, as sulfonamides are known for their broad-spectrum antimicrobial effects.
2. Anticancer Activity
The anticancer potential of the compound was evaluated in vitro using various cancer cell lines. A study demonstrated that analogs of azetidinones displayed significant cytotoxic effects against breast cancer cell lines (MCF-7), with growth inhibition observed at concentrations as low as 250 μg/ml . The mechanism appears to involve apoptosis induction, as evidenced by DNA fragmentation assays.
| Cell Line | Concentration (μg/ml) | Cell Viability (%) | Inhibition (%) |
|---|---|---|---|
| MCF-7 | 250 | 60 | 40 |
| MCF-7 | 300 | 45 | 55 |
3. Anti-inflammatory Activity
Compounds similar to this compound have shown promise in reducing inflammation markers. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, derivatives exhibited significant reductions in pro-inflammatory cytokines . Such findings suggest potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Case Study on Anticancer Effects :
- Case Study on Antimicrobial Properties :
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S2/c1-21-10-2-4-11(5-3-10)23(19,20)12-8-17(9-12)15(18)13-6-7-14(16)22-13/h2-7,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQJPFOCVRGSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














